3-(Naphthalen-1-yl)pyridin-2-ol
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Overview
Description
3-(Naphthalen-1-yl)pyridin-2-ol is an organic compound that features a naphthalene ring fused to a pyridine ring with a hydroxyl group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)pyridin-2-ol typically involves the condensation of 1-naphthaldehyde with 2-hydroxypyridine under basic conditions. A common method includes the use of sodium hydroxide in ethanol as a solvent. The reaction mixture is heated under reflux for several hours, followed by cooling and acidification to precipitate the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of naphthyl alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
3-(Naphthalen-1-yl)pyridin-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-2-yl)pyridin-2-ol: Similar structure but with the naphthalene ring attached at the second position.
2-(Naphthalen-1-yl)pyridin-3-ol: Hydroxyl group at the third position of the pyridine ring.
1-(Naphthalen-1-yl)pyridin-2-ol: Naphthalene ring attached at the first position.
Uniqueness
3-(Naphthalen-1-yl)pyridin-2-ol is unique due to its specific structural arrangement, which influences its reactivity and interaction with other molecules. The position of the hydroxyl group and the naphthalene ring can significantly affect its chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-naphthalen-1-yl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-14(9-4-10-16-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBIIAYJNXEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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